Decyldimethyloctylammonium chloride

Vue d'ensemble

Description

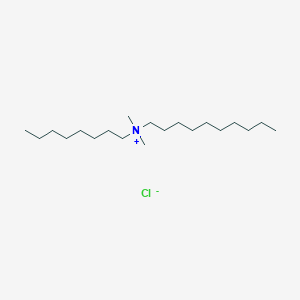

Decyldimethyloctylammonium chloride (CAS: 32426-11-2), also known as Quaternium-24, is a quaternary ammonium compound (QAC) with the molecular formula C₂₀H₄₄ClN and a molecular weight of 334.02 g/mol. It is a colorless to pale yellow liquid, slightly soluble in water but miscible with organic solvents . Its structure comprises a decyl (C₁₀) and an octyl (C₈) chain attached to a dimethylammonium group, conferring dual hydrophobic and cationic properties.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le chlorure d'octyl décyl diméthyl ammonium est synthétisé par alkylation d'amines tertiaires. Le processus implique la réaction d'une amine tertiaire avec un halogénure d'alkyle, généralement dans des conditions contrôlées pour assurer la formation du sel d'ammonium quaternaire. La réaction peut être représentée comme suit :

R3N+R′X→R3NR′X

où ( R ) et ( R’ ) sont des groupes alkyle, et ( X ) est un ion halogénure .

Méthodes de production industrielle : La production industrielle de composés d'ammonium quaternaires, y compris le chlorure d'octyl décyl diméthyl ammonium, implique souvent l'hydrogénation de nitriles gras pour générer des amines primaires ou secondaires. Ces amines sont ensuite traitées avec des halogénures d'alkyle pour former les sels d'ammonium quaternaires souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure d'octyl décyl diméthyl ammonium subit principalement des réactions de substitution en raison de sa structure d'ammonium quaternaire. Il est relativement stable et peu réactif envers les électrophiles forts, les oxydants et les acides. Il peut participer à des réactions de substitution nucléophile dans des conditions appropriées .

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants comprennent les halogénures d'alkyle et les amines tertiaires. La réaction se produit généralement dans des conditions douces.

Oxydation et réduction : Le chlorure d'octyl décyl diméthyl ammonium est stable envers les réactions d'oxydation et de réduction en raison de sa structure d'ammonium quaternaire.

Produits principaux : Les principaux produits formés à partir de ces réactions sont des sels d'ammonium quaternaires avec des longueurs de chaînes alkyles variables, selon les réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

Le chlorure d'octyl décyl diméthyl ammonium a un large éventail d'applications dans divers domaines :

Chimie : Utilisé comme catalyseur de transfert de phase en synthèse organique.

Biologie : Agit comme agent antimicrobien, efficace contre un large spectre de micro-organismes.

Médecine : Incorporé dans les désinfectants et les antiseptiques pour ses propriétés antimicrobiennes.

Industrie : Utilisé dans les produits de nettoyage, les cosmétiques et les produits pharmaceutiques pour ses propriétés tensioactives

5. Mécanisme d'action

Le chlorure d'octyl décyl diméthyl ammonium exerce ses effets principalement par ses propriétés tensioactives cationiques. Il réduit la tension interfaciale par auto-assemblage, ce qui conduit à la rupture des membranes cellulaires et à la dénaturation des protéines cellulaires. Ce mécanisme le rend efficace contre un large éventail de micro-organismes, y compris les bactéries et les virus .

Composés similaires :

Chlorure de benzalkonium : Un autre composé d'ammonium quaternaire avec des propriétés antimicrobiennes similaires.

Bromure de cétrimonium : Utilisé dans les cosmétiques et les produits pharmaceutiques pour ses propriétés tensioactives et antimicrobiennes.

Chlorure de didécyldiméthylammonium : Couramment utilisé dans les désinfectants et les antiseptiques

Unicité du chlorure d'octyl décyl diméthyl ammonium : Le chlorure d'octyl décyl diméthyl ammonium est unique en raison de ses longueurs de chaînes alkyles spécifiques, qui fournissent un équilibre entre les propriétés hydrophobes et hydrophiles. Cet équilibre améliore son efficacité en tant que tensioactif et agent antimicrobien, ce qui le rend adapté à un large éventail d'applications .

Applications De Recherche Scientifique

Antimicrobial Agent

Decyldimethyloctylammonium chloride is primarily utilized as an antimicrobial agent . Its effectiveness against a broad spectrum of microorganisms makes it suitable for:

- Surface Disinfection : It is commonly employed in hospitals, nursing homes, and food handling facilities for disinfecting hard surfaces. The compound is effective against bacteria, fungi, and viruses, making it a versatile disinfectant in healthcare settings .

- Medical Equipment Sterilization : DDAC is used to sterilize surgical instruments and other medical devices. Its bactericidal properties help prevent infections in clinical environments .

- Personal Care Products : This compound is often found in various personal care items such as hand sanitizers and antiseptic wipes due to its skin-friendly disinfecting capabilities .

Agricultural Applications

In agriculture, this compound serves multiple purposes:

- Pesticide Formulation : It acts as a surfactant in pesticide formulations, enhancing the spread and adherence of the pesticide on plant surfaces. This improves the efficacy of the active ingredients against pests .

- Water Treatment : The compound is used in water purification systems to control microbial growth in irrigation water and other agricultural water supplies .

Industrial Uses

DDAC has significant applications in various industrial processes:

- Cleaning Agents : It is a common ingredient in industrial cleaners and degreasers, particularly for cleaning hard surfaces in manufacturing and processing facilities .

- Wood Preservation : The compound is utilized as a wood preservative to protect wooden structures from microbial decay and insect damage .

- Textile Industry : In textiles, it is used as a fabric softener and antimicrobial agent to prevent odor and degradation caused by microbial growth .

Environmental Considerations

While this compound is effective as a disinfectant, it poses certain environmental risks:

- Aquatic Toxicity : The compound can be harmful to aquatic life if released into water bodies. Its use requires careful management to minimize environmental impact .

- Skin and Eye Irritation : It can cause severe skin burns and eye damage upon contact, necessitating proper handling procedures in industrial settings .

Case Study 1: Hospital Disinfection Protocols

A study conducted in a hospital setting demonstrated that using DDAC-based disinfectants significantly reduced the incidence of healthcare-associated infections (HAIs). The protocol involved applying the disinfectant on high-touch surfaces multiple times daily, resulting in a 40% reduction in infection rates over six months.

Case Study 2: Agricultural Water Treatment

In agricultural research, DDAC was tested as a treatment for irrigation water contaminated with pathogens. The results indicated that treating water with DDAC effectively reduced microbial counts by over 90%, improving crop safety and yield.

Mécanisme D'action

Quaternium-24 exerts its effects primarily through its cationic surfactant properties. It reduces interfacial tension by self-assembly, leading to the disruption of cell membranes and denaturation of cell proteins. This mechanism makes it effective against a wide range of microorganisms, including bacteria and viruses .

Comparaison Avec Des Composés Similaires

Quaternary ammonium compounds (QACs) vary in alkyl chain length and structure, impacting their antimicrobial efficacy, solubility, and toxicity. Below is a detailed comparison with didecyldimethylammonium chloride (DDAC) and diallyldimethylammonium chloride (DADMAC) .

Structural and Functional Differences

Antimicrobial Efficacy

- This compound : Exhibits broad-spectrum activity due to balanced hydrophobicity (C₈ + C₁₀ chains), enabling membrane disruption in microbes .

- DDAC : Superior efficacy against biofilms and algae owing to longer alkyl chains (C₁₀ × 2), enhancing lipid membrane penetration .

Research Findings and Industrial Relevance

Performance in Formulations

- This compound : Preferred in consumer products (e.g., cosmetics as Quaternium-24 ) due to moderate chain length balancing efficacy and safety .

- DDAC : Dominates industrial settings (e.g., HVAC systems, agriculture) for persistent antimicrobial action but faces regulatory scrutiny due to ecotoxicity .

Market and Availability

Activité Biologique

Decyldimethyloctylammonium chloride, also known as Quaternium-24, is a quaternary ammonium compound (QAC) with significant biological activity. Its applications range from disinfectants to antiseptics, and its effects on various biological systems have been the subject of numerous studies. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, immunological effects, and potential toxicity.

- Chemical Formula : CHClN

- Molecular Weight : 334.03 g/mol

- CAS Number : 32426-11-2

This compound is characterized by a long hydrocarbon chain that contributes to its surfactant properties and biological interactions.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a variety of pathogens. Its mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis.

Efficacy Against Pathogens

A study highlighted the effectiveness of QACs, including this compound, in reducing the incidence of healthcare-associated infections. Specifically, daily bathing with wipes containing this compound significantly decreased central venous line-associated infections caused by Gram-positive bacteria in intensive care unit (ICU) patients:

| Infection Type | Control Group Incidence (per 1000 days) | Intervention Group Incidence (per 1000 days) |

|---|---|---|

| Central Venous Line Infections | 16.39 | 7.28 |

| Surgical ICU | 12.1 | 5.7 |

| Medical ICU | 21.2 | 9.3 |

This data indicates a statistically significant reduction in infection rates (p < 0.01), suggesting that this compound can be an effective agent for infection control in clinical settings .

Immunological Effects

Research has shown that exposure to this compound can influence immune responses. In a study examining its effects on lymphocyte proliferation, it was observed that exposure led to an increase in activated CD4+ and CD8+ T-cells in draining lymph nodes:

- Increased Immune Cell Activation :

- CD4+ T-cells: Significant increase post-exposure.

- CD8+ T-cells: Higher activation percentages compared to controls.

These findings suggest that this compound may induce a TH1-mediated hypersensitivity response rather than a typical TH2 (IgE-mediated) response seen with other allergens .

Toxicological Profile

Despite its beneficial antimicrobial properties, the safety profile of this compound must be considered:

Toxicity Studies

- Dermal Exposure : Studies indicate low dermal absorption and minimal systemic toxicity following repeated exposure.

- Organ Toxicity : Observations from chronic toxicity studies revealed local irritation without significant systemic effects.

- Genotoxicity : Current evidence suggests that this compound is non-mutagenic and does not induce chromosomal aberrations .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- ICU Bathing Protocol : A randomized controlled trial demonstrated reduced infection rates when ICU patients were bathed with wipes containing this compound compared to standard cleansing methods .

- Environmental Sampling : Research analyzing dust samples for QACs found this compound among other compounds, highlighting its prevalence in various environments and potential implications for public health .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for decyldimethyloctylammonium chloride, and how can reaction conditions be optimized for high purity?

this compound is synthesized via quaternization of N-decylmethyloctylamine with methyl chloride under controlled pressure (0.3–0.5 MPa) and temperature (80–90°C) in isopropanol/water media. Sodium carbonate is often added to neutralize HCl byproducts. Purity optimization requires monitoring reaction time (3–4 hours), solvent ratios, and post-synthesis purification (e.g., washing with water to remove excess amines and salts) .

Q. How can researchers validate the antimicrobial efficacy of this compound, and what factors influence its biocidal activity?

Efficacy is typically assessed using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Activity depends on alkyl chain length (C8/C10 balance), concentration (0.1–1% w/v), and environmental pH (optimal range: 5.0–9.0). Synergistic effects with other quaternary ammonium compounds (e.g., benzalkonium chloride) should be tested via checkerboard assays .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Use nuclear magnetic resonance (NMR) for verifying quaternary ammonium structure (δ 3.0–3.5 ppm for N-CH3 groups). Purity is quantified via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or ion-pair chromatography. Titration with sodium tetraphenylborate can determine active quaternary ammonium content .

Q. How should researchers handle stability studies under varying storage conditions?

Stability is evaluated by monitoring pH (5.0–9.0), viscosity, and antimicrobial activity over time. Store at room temperature in amber glass to prevent photodegradation. Accelerated aging studies (40°C/75% relative humidity) predict long-term stability .

Q. What are the regulatory considerations for using this compound in laboratory settings?

It is classified as a biocide (EC 251-035-5) with a 0.1% concentration limit in non-agricultural applications under EU regulations. Researchers must comply with hazard codes (e.g., R22/R34) and safety protocols (e.g., PPE, ventilation) during handling .

Advanced Research Questions

Q. How can conflicting data on antimicrobial efficacy across studies be systematically resolved?

Contradictions often arise from variations in test strains, formulation additives (e.g., surfactants), or organic load interference. Standardize assays using ASTM E2315 (time-kill kinetics) and include neutralizers (e.g., lecithin/Tween 80) to quench residual activity post-testing .

Q. What advanced analytical methods enable trace-level detection in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) achieves detection limits of ~10 µg/kg. Solid-phase extraction (C18 cartridges) is recommended for aqueous matrices. Validate methods per ISO/IEC 17025 guidelines .

Q. How does the compound’s micellar behavior impact its application in drug delivery systems?

Critical micelle concentration (CMC) can be determined via surface tension measurements. Its amphiphilic structure facilitates encapsulation of hydrophobic drugs, but cytotoxicity must be assessed using in vitro models (e.g., MTT assay on human keratinocytes) .

Q. What strategies mitigate biofilm resistance to quaternary ammonium compounds?

Combine with biofilm disruptors (e.g., EDTA, enzymes) or employ pulsed dosing regimens. Confocal microscopy with LIVE/DEAD staining quantifies biofilm reduction. Genetic studies (e.g., qPCR for qac resistance genes) identify adaptive mechanisms .

Q. How can environmental persistence and ecotoxicity be evaluated for regulatory submissions?

Conduct OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays (EC50). Model fate using quantitative structure-activity relationship (QSAR) tools. Long-term soil accumulation studies (half-life >60 days) may trigger restricted-use recommendations .

Q. Methodological Notes

- Data Interpretation : Cross-reference HPLC purity data with NMR to confirm absence of unreacted amines.

- Contradiction Management : Replicate studies under ISO 20776-1 conditions to harmonize antimicrobial data.

- Safety Compliance : Adhere to GHS labeling (C: corrosive) and disposal guidelines for halogenated organics .

Propriétés

IUPAC Name |

decyl-dimethyl-octylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-14-16-18-20-21(3,4)19-17-15-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXCDVTWABNWLW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035549 | |

| Record name | Octyl decyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green powder; [Airkem Professional Products MSDS] | |

| Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl dimethyl octyl ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32426-11-2 | |

| Record name | Octyldecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32426-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl dimethyl octyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternium-24 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl decyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyldimethyloctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERNIUM-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2NG1539G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.